IVQ Hydrochloride is a prodrug of QVO, which is quickly converted to QVO in mice and rats following administration. IVQ Hydrochloride also ameliorates hyperglycemia, suppresses hepatic gluconeogenesis and activates AMPK signaling pathway in the liver tissues.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
GSK3039294 is an orally available small molecule inhibitor of serum amyloid P component (SAP) binding to amyloid fibrils for the depletion of serum amyloid-P (SAP) component from the circulation.
GSK3117391 is a histone deacetylase (HDAC) inhibitor (IC50 = <100 nM in HeLa nuclear extracts). It inhibits growth of U937 and HUT cancer cells (IC50s = <330 nM). GSK3117391, also known as GSK3117391A and HDAC-IN-3, is a potent HDAC inhibitor for treating chronic inflammatory disorders.
GSK317354A is a GRK2 inhibitor. GRK2 has been directly implicated in the progression of heart failure. Selective inhibitors of individual subfamilies of G protein-coupled receptor kinases (GRKs) would serve as useful chemical probes as well as leads for therapeutic applications ranging from heart failure to Parkinson's disease.
GSK3145095 is a potent and orally active RIPK1 inhibitor (IC50 = 5 nM) with potential antineoplastic and immunomodulatory activities. GSK3145095 disrupts RIPK1-mediated signaling, which may reduce C-X-C motif chemokine ligand 1 (CXCL1)-driven recruitment and migration of immunosuppressive myeloid-derived suppressor cells (MDSCs) in the tumor microenvironment (TME). This allows effector cells, such as natural killer (NK) cells and cytotoxic T lymphocytes (CTLs), to kill and eliminate cancer cells. GSK3145095 is currently under clinical trails.
GSK3186899, also known as DDD-853651, is a CDC2-related kinase 12 inhibitor (CRK12), with an EC50 of 1.4 μM. GSK3186899 is an candidate for the Treatment of Visceral Leishmaniasis.
RET kinase inhibitor 1 is an inhibitor of rearranged during transfection (RET) kinase (IC50 = 0.4 nM). It is selective for RET kinase over VEGF receptor 2 (VEGFR2/KDR; IC50 = 109 nM). RET kinase inhibitor 1 reduces the number of abdominal contractions induced by colorectal distension in acetic acid-sensitized rats when administered at a dose of 10 mg/kg twice per day. GSK3179106 is a potent, selective, and gut-restricted pyridone hinge binder small molecule RET kinase inhibitor with a RET IC50 of 0.3 nM and is efficacious in vivo. GSK3179106 is being developed by GlaxoSmithKline for the treatment of irritable bowel syndrome. GSK3179106 showed IC50s of 0.4 and 11 nM in the biochemical assay and cellular assay, respectively. GSK3179106 had a clean genotoxic profile with no embedded genotoxicity liabilities.
The NF-κB/Rel transcription factors, known to be involved in the regulation of pro-inflammatory cytokines and the pathogenesis of a variety of diseases, are present in the cytosol in an inactive state, complexed with inhibitory IκB proteins. NF-κB is activated upon degradation of IκB following IKKα and IKKβ phosphorylation. IKKε, a homolog of IKKα and IKKβ, can also activate NF-κB. IKKε is expressed predominantly in immune cells, and is thought to play a role in the immune response. CAY10576 is a benzimidazole analog that selectively inhibits IKKε with an IC50 value of 40 nM and is essentially inactive at IKKα and IKKβ.1 GSK-319347A is a potent and selective IKKε inhibitor (pIC50 = 7.4). GSK-319347A has a highly encouraging wider selectivity profile, including selectivity within the IKK kinase family.
Highly potent inhibitor of mutant IDH1 enzymes, showing modest activity against WT IDH1 and exhibiting minimal to no inhibitory activity against IDH2 proteins in biochemical and functional assays GSK321 is a potent and selective IDH1 mutant inhibitor. GSK321 potently inhibited intracellular 2-HG production in HT-1080 cells, with a half-maximal effective concentration (EC50) of 85 nM by LC/MS/MS analysis. The inhibition of mutant IDH1 by GSK321 overcomes the pathognomonic differentiation block of AML cells and induces myeloid differentiation of IDH1 mutant cells at the level of leukemic blasts and more stem-like cells.